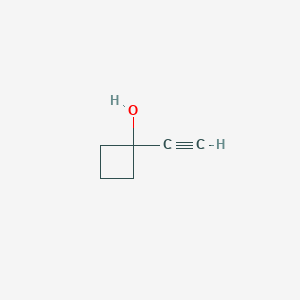

1-Ethynylcyclobutan-1-ol

Description

The exact mass of the compound 1-Ethynylcyclobutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynylcyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)4-3-5-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZYOPVAKCCOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626746 | |

| Record name | 1-Ethynylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98135-75-2 | |

| Record name | 1-Ethynylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 1-Ethynylcyclobutan-1-ol

An In-Depth Technical Guide to the Synthesis of 1-Ethynylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclobutan-1-ol is a valuable propargyl alcohol derivative that serves as a versatile building block in organic synthesis. Its structure, which combines a reactive terminal alkyne, a tertiary alcohol, and a strained cyclobutane ring, makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The cyclobutane motif is increasingly recognized as a beneficial scaffold in drug design, capable of improving metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 1-Ethynylcyclobutan-1-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available routes. We will explore ethynylation via Grignard reagents, lithium acetylides, and the Favorskii reaction, offering field-proven insights to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: The Strategic Value of 1-Ethynylcyclobutan-1-ol

The strategic incorporation of small, strained ring systems into bioactive molecules is a powerful tactic in modern drug discovery. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can serve as a bioisostere for more common groups like gem-dimethyl or phenyl rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] When functionalized with both a hydroxyl group and a terminal alkyne, as in 1-Ethynylcyclobutan-1-ol, the synthetic utility of the scaffold is greatly amplified.

The terminal alkyne is a gateway to a vast array of chemical transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and further alkynylation reactions.[2] The tertiary alcohol provides a handle for derivatization, oxidation, or can participate in directing the stereochemical outcome of adjacent reactions. The synthesis of this target molecule, therefore, hinges on the efficient and selective addition of an ethynyl nucleophile to the carbonyl carbon of cyclobutanone.

This guide will dissect the most robust and widely employed methods for achieving this transformation, providing the causal logic behind experimental choices to ensure both scientific integrity and practical success.

Core Synthetic Strategies: The Addition of Acetylides to Cyclobutanone

The primary approach for synthesizing 1-Ethynylcyclobutan-1-ol is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl of cyclobutanone.[3] The choice of the metal counter-ion (e.g., MgBr, Li, K) and the reaction conditions significantly impacts the reaction's efficiency, scalability, and safety profile.

Methodology 1: Ethynylation via Grignard Reagents

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, renowned for its reliability and broad applicability.[4] This method involves the reaction of an ethynylmagnesium halide with cyclobutanone.

Scientific Rationale: The Grignard reagent, R-MgX, is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic and basic.[5][6] This potent carbon nucleophile readily attacks the electrophilic carbonyl carbon of cyclobutanone. The magnesium halide portion of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which further enhances the carbonyl's electrophilicity.[7] The reaction must be conducted under strictly anhydrous conditions, as any protic source (like water) will protonate and "quench" the Grignard reagent, halting the desired reaction.[4]

Workflow for Synthesis via Grignard Reagent

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of 1-Ethynylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Ethynylcyclobutan-1-ol (CAS No. 98135-75-2), a unique building block with significant potential in medicinal chemistry and materials science. The presence of a strained cyclobutane ring in conjunction with a reactive terminal alkyne and a tertiary alcohol functionality imparts distinct characteristics to this molecule, making it a valuable tool for the synthesis of complex and conformationally restricted structures.

Molecular Structure and Physicochemical Properties

1-Ethynylcyclobutan-1-ol is a small molecule featuring a four-membered carbocyclic ring substituted with a hydroxyl group and an ethynyl group at the same carbon atom. The inherent ring strain of the cyclobutane moiety significantly influences its chemical behavior and three-dimensional structure.

Table 1: Physicochemical Properties of 1-Ethynylcyclobutan-1-ol

| Property | Value | Source |

| CAS Number | 98135-75-2 | [1] |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point (Predicted) | 129.2 ± 9.0 °C | [4] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [4] |

| LogP (Predicted) | 0.53460 | [2] |

| Storage Temperature | 4 °C | [3] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

The puckered conformation of the cyclobutane ring, a consequence of minimizing torsional and angle strain, positions the ethynyl and hydroxyl groups in distinct spatial arrangements, which can be exploited in stereoselective synthesis.[5][6]

Spectroscopic and Analytical Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of 1-Ethynylcyclobutan-1-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetylenic proton, resonances for the methylene protons of the cyclobutane ring, and a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O). The chemical shifts and coupling constants of the cyclobutane protons would provide valuable information about their diastereotopic relationships.

-

¹³C NMR: Key resonances would be observed for the quaternary carbon bearing the hydroxyl and ethynyl groups, the two carbons of the alkyne, and the methylene carbons of the cyclobutane ring. A ¹³C NMR spectrum for this compound is available on PubChem.[1]

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp absorption band is expected around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A weaker absorption band around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would signify the O-H stretch of the alcohol.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) at m/z 96. Common fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclobutane ring.

-

Synthesis of 1-Ethynylcyclobutan-1-ol

The primary and most direct route for the synthesis of 1-Ethynylcyclobutan-1-ol is the nucleophilic addition of an acetylide to cyclobutanone. This reaction is a classic example of the Favorskii reaction.[2]

Caption: Synthesis of 1-Ethynylcyclobutan-1-ol from Cyclobutanone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on the ethynylation of ketones.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in THF is added dropwise to initiate the Grignard formation.

-

Formation of Ethynylmagnesium Bromide: Acetylene gas is bubbled through the Grignard solution to form ethynylmagnesium bromide.

-

Reaction with Cyclobutanone: A solution of cyclobutanone in anhydrous THF is added dropwise to the ethynylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The unique combination of a strained ring and reactive functional groups makes 1-Ethynylcyclobutan-1-ol a versatile building block in organic synthesis.

The Role of the Cyclobutane Ring

The cyclobutane moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[4][7] Its three-dimensional, puckered nature allows for the precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[8] The strain energy of the cyclobutane ring also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions.[9]

Reactions of the Alkyne and Alcohol Moieties

-

Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation.

Sources

- 1. 1-Ethynylcyclobutan-1-ol | C6H8O | CID 22597429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. 1-ethynylcyclobutanol | 98135-75-2 [amp.chemicalbook.com]

- 5. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 6. 1-Ethynyl-1-cyclohexanol(78-27-3) 13C NMR [m.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1693642-11-3|1-Ethynyl-3-methylcyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 9. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclobutan-1-ol: An Inferential Analysis

Sources

- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]

- 10. Alkynes | OpenOChem Learn [learn.openochem.org]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

1-Ethynylcyclobutan-1-ol reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 1-Ethynylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclobutan-1-ol stands as a molecule of significant interest at the intersection of strained ring chemistry and propargyl alcohol reactivity. This guide provides a comprehensive technical overview of its synthesis and reactivity profile. We delve into the canonical acid-catalyzed rearrangements characteristic of tertiary propargyl alcohols—the Meyer-Schuster and Rupe pathways—and critically analyze a third, competing pathway unique to this substrate: a strain-releasing ring expansion. The influence of the inherent ~26 kcal/mol of ring strain in the cyclobutane moiety on carbocation stability and reaction outcomes is a central theme. Furthermore, we explore transformations of the constituent hydroxyl and terminal alkyne functionalities, underscoring the molecule's utility as a versatile building block. This analysis is grounded in mechanistic principles and provides field-proven insights for its application in organic synthesis and as a scaffold in medicinal chemistry, where the cyclobutane motif is increasingly valued for imparting favorable pharmacokinetic properties.

Introduction: A Tale of Strain and Reactivity

The cyclobutane ring, long considered a synthetic curiosity, is now recognized as a valuable motif in medicinal chemistry.[1][2] Its rigid, puckered three-dimensional structure can enforce specific pharmacophoric orientations, serve as a bioisostere for gem-dimethyl groups or alkenes, and block sites of metabolism, thereby enhancing a drug candidate's metabolic stability and pharmacokinetic profile.[2][3] When this strained carbocycle is functionalized with a tertiary propargyl alcohol, as in 1-Ethynylcyclobutan-1-ol, the result is a synthetically versatile and mechanistically intriguing molecule.

The core of its reactivity lies in the interplay between the high ring strain of the cyclobutane core and the propensity of the propargyl alcohol to undergo acid-catalyzed rearrangements.[4] This guide dissects this interplay, offering a predictive framework for its reaction outcomes and a practical guide for its use as a strategic building block in the synthesis of complex, sp³-rich molecules.

Synthesis of 1-Ethynylcyclobutan-1-ol

The most direct and established route to 1-Ethynylcyclobutan-1-ol is the nucleophilic addition of an acetylene anion to cyclobutanone. This foundational reaction of organic chemistry is reliable and scalable. The choice of base and reaction conditions is critical to efficiently deprotonate acetylene without promoting side reactions.

Experimental Protocol: Ethynylation of Cyclobutanone

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize 1-Ethynylcyclobutan-1-ol from cyclobutanone.

Materials:

-

Cyclobutanone (1.0 equiv)

-

Lithium acetylide, ethylenediamine complex (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Preparation: Suspend lithium acetylide, ethylenediamine complex (1.2 equiv) in anhydrous THF in the reaction flask. Cool the slurry to 0 °C using an ice bath.

-

Addition of Ketone: Dissolve cyclobutanone (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the cyclobutanone solution dropwise to the stirred lithium acetylide slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Ethynylcyclobutan-1-ol.

Core Reactivity Profile: The Acid-Catalyzed Manifold

The dominant and most mechanistically compelling aspect of 1-Ethynylcyclobutan-1-ol's reactivity is its behavior under acidic conditions. Protonation of the hydroxyl group and subsequent loss of water generates a tertiary carbocation adjacent to both an alkyne and the strained cyclobutane ring. This intermediate sits at a critical junction, with at least three distinct, competing rearrangement pathways available. The choice of catalyst (protic vs. Lewis acid), solvent, and temperature can be used to influence the product distribution.[4]

The diagram below illustrates the central carbocation intermediate and the three primary rearrangement pathways emanating from it.

Caption: Workflow for Sonogashira coupling.

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a robust and bio-orthogonal linkage used extensively in drug discovery and chemical biology.

Reactions of the Hydroxyl Group

The tertiary alcohol can undergo standard transformations:

-

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides (under basic conditions) to protect the alcohol or introduce new functionality.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly substituted under acidic conditions (Sₙ1 reaction), though this will likely compete with the rearrangement pathways described above.

Conclusion and Future Outlook

1-Ethynylcyclobutan-1-ol is more than a simple propargyl alcohol. It is a molecule where the predictable reactivity of a functional group is profoundly influenced by the non-local effects of a strained ring system. The competition between Meyer-Schuster, Rupe, and particularly ring-expansion pathways presents a rich mechanistic landscape for academic study and a powerful tool for synthetic chemists. Understanding how to selectively navigate this reaction manifold will allow for the efficient construction of novel cyclobutane and cyclopentane derivatives. For drug development professionals, the incorporation of this motif offers a pathway to sp³-rich, conformationally restricted scaffolds with potentially superior drug-like properties. Future work should focus on the systematic experimental validation of these competing pathways and the development of catalyst systems that can selectively favor one outcome, thereby unlocking the full synthetic potential of this unique building block.

References

-

Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 1-15.

-

BenchChem. (2025). Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog.

-

Spencer, J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 27(1), 1-12.

-

ron. (2015). Ring contraction in a carbocation due to ring strain and back bonding. ECHEMI.

-

ron. (2015). Ring contraction in a carbocation due to ring strain and back bonding. Chemistry Stack Exchange.

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate.

-

ron. (2015). Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange.

-

Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps.

-

Wikipedia. (n.d.). Pinacol rearrangement. Wikipedia.

-

Wikipedia. (n.d.). Meyer–Schuster rearrangement. Wikipedia.

-

Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.

-

Master Organic Chemistry. (2023). Pinacol Rearrangement. Master Organic Chemistry.

-

Otamukhamedova, G., et al. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters.

-

Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Organic Chemistry Portal.

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

-

Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement. Chemistry LibreTexts.

-

SynArchive. (n.d.). Meyer-Schuster Rearrangement. SynArchive.

-

Wiley Online Library. (n.d.). Meyer-Schuster Rearrangement. Wiley Online Library.

-

Organic Syntheses. (n.d.). Cyclobutanone. Organic Syntheses.

-

Slideshare. (n.d.). Rupe Rearrgment. Slideshare.

-

Chemistry Steps. (n.d.). Pinacol Rearrangement. Chemistry Steps.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

-

ResearchGate. (n.d.). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. ResearchGate.

Sources

Spectroscopic Characterization of 1-Ethynylcyclobutan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynylcyclobutan-1-ol. In the absence of experimentally published spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from homologous compounds, 1-ethynylcyclopentanol and 1-ethynylcyclohexanol, to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Introduction

1-Ethynylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane ring and a terminal alkyne. Its unique structural features, including the strained four-membered ring, make it an interesting building block in organic synthesis. Spectroscopic analysis is crucial for the unambiguous confirmation of its structure and purity. This guide will delve into the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Ethynylcyclobutan-1-ol, both ¹H and ¹³C NMR are essential for its characterization.

Predicted ¹H NMR Data

The proton NMR spectrum of 1-Ethynylcyclobutan-1-ol is expected to show distinct signals corresponding to the ethynyl, hydroxyl, and cyclobutyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen and the anisotropy of the carbon-carbon triple bond.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5 - 2.5 | Singlet (broad) | - |

| ≡C-H | ~2.5 | Singlet | - |

| Cyclobutane-H (α) | 2.0 - 2.4 | Multiplet | |

| Cyclobutane-H (β) | 1.8 - 2.2 | Multiplet |

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -OH | 65 - 75 |

| C ≡C-H | 85 - 95 |

| C≡C -H | 70 - 80 |

| Cyclobutane-C (α) | 30 - 40 |

| Cyclobutane-C (β) | 10 - 20 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynylcyclobutan-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate 512-1024 scans.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-Ethynylcyclobutan-1-ol is expected to show characteristic absorption bands for the hydroxyl and alkyne groups.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| ≡C-H | Stretching | ~3300 | Strong, Sharp |

| C≡C | Stretching | 2150 - 2100 | Weak to Medium |

| C-O | Stretching | 1150 - 1050 | Strong |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium |

Trustworthiness of the Protocol: The protocol described below is a self-validating system as the characteristic peaks, if observed, would strongly indicate the presence of the expected functional groups, thus confirming the identity of the compound.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of neat 1-Ethynylcyclobutan-1-ol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 1-Ethynylcyclobutan-1-ol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 96 | [C₆H₈O]⁺ | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |

| 68 | [M - C₂H₄]⁺ | Loss of ethene (retro-Diels-Alder-type cleavage) |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

Authoritative Grounding: The fragmentation patterns of cyclic alcohols are well-documented in mass spectrometry literature. The proposed fragmentations are based on established principles of radical cation chemistry.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of 1-Ethynylcyclobutan-1-ol (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to 1-Ethynylcyclobutan-1-ol in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of 1-Ethynylcyclobutan-1-ol with atom numbering.

Predicted ¹H NMR Chemical Shift Ranges

Caption: Predicted ¹H NMR chemical shift regions for 1-Ethynylcyclobutan-1-ol.

Proposed Mass Spectrometry Fragmentation

Caption: Proposed EI-MS fragmentation pathway for 1-Ethynylcyclobutan-1-ol.

References

-

PubChem. 1-Ethynylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

NIST. 1-Ethynylcyclopentanol. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Ethynylcyclopentanol. National Center for Biotechnology Information. [Link]

-

NIST. 1-Ethynylcyclohexanol. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Ethynylcyclohexanol. National Center for Biotechnology Information. [Link]

1-Ethynylcyclobutan-1-ol: A Technical Guide to its Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Ethynylcyclobutan-1-ol, a strained propargyl alcohol with significant potential in medicinal chemistry and materials science. While a singular discovery paper for this specific molecule is not prominent in the historical literature, its synthesis is a direct application of the well-established Favorskii reaction. This guide will delve into the historical context of this reaction, provide a detailed, field-proven protocol for the synthesis of 1-Ethynylcyclobutan-1-ol, summarize its key analytical properties, and explore its emerging applications, particularly in drug discovery. The unique conformational constraints imposed by the cyclobutane ring make this molecule a compelling building block for the development of novel therapeutics.

Introduction: The Significance of Strained Acetylenic Alcohols

Propargyl alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are versatile intermediates in organic synthesis. The introduction of a strained ring system, such as cyclobutane, imparts unique three-dimensional structural properties and reactivity. 1-Ethynylcyclobutan-1-ol, with its inherent ring strain of approximately 26.3 kcal/mol, presents a rigid scaffold that is increasingly sought after in medicinal chemistry for its ability to lock molecular conformations and improve binding affinity to biological targets.[1] The cyclobutane moiety can enhance metabolic stability and serve as a bioisostere for other functional groups, making it a valuable component in the design of novel drug candidates.[2][3]

Discovery and Historical Context: The Legacy of the Favorskii Reaction

The synthesis of 1-Ethynylcyclobutan-1-ol is a specific application of the Favorskii reaction , a cornerstone of alkyne chemistry discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. This reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound, typically a ketone or an aldehyde, in the presence of a strong base.[4]

The general mechanism proceeds through the deprotonation of the terminal alkyne by a base to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation yields the final propargyl alcohol.

While the synthesis of analogous compounds like 1-ethynylcyclohexanol was documented in the mid-20th century, a specific seminal publication detailing the first synthesis of 1-Ethynylcyclobutan-1-ol is not readily found in the chemical literature.[5] Its synthesis, however, logically follows the well-trodden path of the Favorskii reaction, with cyclobutanone serving as the ketone precursor. The primary challenge and area of investigation in the synthesis of such strained molecules lie in optimizing reaction conditions to accommodate the unique reactivity and potential for side reactions associated with the cyclobutane ring.[6][7]

Synthesis of 1-Ethynylcyclobutan-1-ol via the Favorskii Reaction

The following protocol describes a robust and reproducible method for the laboratory-scale synthesis of 1-Ethynylcyclobutan-1-ol. This procedure is based on established methodologies for the ethynylation of cyclic ketones.

Reaction Mechanism

Caption: General workflow for the Favorskii reaction.

Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dropping funnel.

-

Dry ice/acetone condenser.

-

Source of dry acetylene gas.

-

Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Potassium hydroxide (KOH), finely powdered and dried.

-

Cyclobutanone.

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Anhydrous magnesium sulfate (MgSO₄).

-

Rotary evaporator.

-

Standard glassware for extraction and distillation.

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

-

Base Suspension: To the three-neck flask, add finely powdered and dried potassium hydroxide and anhydrous diethyl ether (or THF). Cool the suspension to -10 °C using an ice-salt bath.

-

Acetylene Introduction: Bubble dry acetylene gas through the stirred suspension for 30-60 minutes to ensure the formation of potassium acetylide. A color change may be observed.

-

Addition of Cyclobutanone: Dissolve cyclobutanone in a minimal amount of anhydrous diethyl ether (or THF) and add it to the dropping funnel. Add the cyclobutanone solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while maintaining cooling.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Ethynylcyclobutan-1-ol.

Physicochemical and Spectroscopic Data

Due to the limited availability of published spectroscopic data for 1-Ethynylcyclobutan-1-ol, the following table presents expected values based on the known data for its cyclopentanol and cyclohexanol analogs.[8][9][10][11][12][13][14][15][16][17][18]

| Property | Predicted Value / Characteristic Bands |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 140-150 °C at atmospheric pressure |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 1H, ≡C-H), δ ~2.0-2.4 (m, 4H, cyclobutane CH₂), δ ~1.8-2.0 (m, 2H, cyclobutane CH₂), δ ~1.5 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~88 (≡C-H), δ ~70 (C-OH), δ ~68 (C≡C), δ ~35 (cyclobutane CH₂), δ ~12 (cyclobutane CH₂) |

| IR (neat) | ~3300 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, ≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~2950 cm⁻¹ (C-H stretch) |

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the cyclobutane ring makes 1-Ethynylcyclobutan-1-ol an attractive scaffold in drug discovery.[1][2][3] The terminal alkyne serves as a versatile handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Role as a Bioisostere and Conformational Lock

The cyclobutane moiety can act as a bioisostere for larger or more flexible groups, helping to improve the pharmacokinetic properties of a drug candidate.[19] Its rigid nature can also pre-organize the conformation of a molecule, leading to a more favorable binding entropy upon interaction with a biological target.

Synthetic Handle for Complex Molecule Synthesis

The terminal alkyne of 1-Ethynylcyclobutan-1-ol is a gateway to a vast array of chemical transformations, including:

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides.

-

Click Chemistry: For the efficient and regioselective synthesis of triazoles, which are common motifs in pharmaceuticals.

-

Mannich Reactions: To introduce aminoalkyl groups.

-

Reduction: To access the corresponding vinyl or ethyl derivatives.

Caption: Synthetic utility of 1-Ethynylcyclobutan-1-ol.

Conclusion

1-Ethynylcyclobutan-1-ol, while not having a celebrated, singular moment of discovery, stands on the shoulders of the giant that is the Favorskii reaction. Its true significance lies in its potential as a modern building block in the design of complex and biologically active molecules. The unique combination of a strained cyclobutane ring and a versatile terminal alkyne provides medicinal chemists with a powerful tool to explore new chemical space and develop the next generation of therapeutics. The synthetic protocols and analytical data presented in this guide serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

- Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637–1641.

- Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters, (), e235941.

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

-

YouTube. (2020, October 31). Favorskii Rearrangement. Retrieved from [Link]

- Janssen, M. A. C. H., et al. (2018).

-

NIST. (n.d.). 1-Ethynylcyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]

- Trost, B. M., & Ghiviriga, I. (1996). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 96(6), 2063–2096.

-

PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 1-ethynyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynylcyclopentanol. Retrieved from [Link]

- Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol.

- Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.

-

ChemWhat. (n.d.). 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3. Retrieved from [Link]

-

MD Topology. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 1-ethynyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentanol, 1-ethynyl-. Retrieved from [Link]

-

The Application of 1-Ethynylcyclohexan-1-ol in Fine Chemical Synthesis. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. (2023). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of compounds (1–4) with medicinal applications obtained by the use of cyclic imines in Ugi‐type reactions. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 6. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. 1-ETHYNYLCYCLOPENTANOL(17356-19-3) 1H NMR [m.chemicalbook.com]

- 9. 1-Ethynylcyclopentanol [webbook.nist.gov]

- 10. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 12. 1-Ethynyl-1-cyclohexanol(78-27-3) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Ethynyl-1-cyclohexanol(78-27-3) IR3 spectrum [chemicalbook.com]

- 14. 1-Ethynylcyclopentanol | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Ethynylcyclohexanol | C8H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Structural Analysis of 1-Ethynylcyclobutan-1-ol

Foreword: The Imperative of Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, the cyclobutane motif is a coveted structural element, offering a unique three-dimensional profile that can enhance potency, selectivity, and metabolic stability. 1-Ethynylcyclobutan-1-ol is a key building block in this arena, possessing two orthogonal reactive sites—the nucleophilic tertiary alcohol and the versatile ethynyl group. Its precise structure, including the subtle conformational preferences of the cyclobutane ring, dictates its reactivity and potential for stereocontrolled synthesis. This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of 1-Ethynylcyclobutan-1-ol, blending established spectroscopic methods with modern computational analysis. We will not merely present data; we will explore the causal reasoning behind each analytical choice, providing a robust, self-validating workflow for researchers in the field.

Synthesis and Verification of Purity: The Foundation of Analysis

A conclusive structural analysis begins with a pure sample. The synthesis of 1-ethynylcyclobutan-1-ol is most reliably achieved via the nucleophilic addition of an acetylide to cyclobutanone. This approach is analogous to established preparations of similar cyclic alkynyl alcohols.[1][2]

Synthetic Protocol: Ethynylation of Cyclobutanone

The choice of an ethynylating agent and reaction conditions is critical. Using lithium acetylide, generated in situ from acetylene gas and a strong base like n-butyllithium (n-BuLi), provides a clean and efficient route.

Experimental Protocol:

-

Apparatus: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet, and a rubber septum is assembled under an inert atmosphere (Argon or Nitrogen).

-

Solvent: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Acetylene Introduction: Acetylene gas is bubbled through the cold THF for 30 minutes to create a saturated solution.

-

Base Addition: n-Butyllithium (1.1 equivalents in hexanes) is added dropwise via syringe. The solution is stirred for 20 minutes at -78 °C to form the lithium acetylide suspension.

-

Ketone Addition: A solution of cyclobutanone (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise over 30 minutes. The causality here is crucial: slow addition to a cold solution prevents exothermic side reactions and dimerization of the ketone.

-

Reaction & Quenching: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 1-ethynylcyclobutan-1-ol.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 1-Ethynylcyclobutan-1-ol.

Spectroscopic Characterization: Assembling the Structural Puzzle

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid primary check for the presence of key functional groups. The analysis is predicated on the principle that molecular vibrations absorb infrared radiation at characteristic frequencies. For 1-ethynylcyclobutan-1-ol, we anticipate three crucial signals.

Expected IR Absorptions:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | ~3300-3400 | Strong, Broad |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C≡C Stretch | Terminal Alkyne | ~2100-2150 | Weak to Medium, Sharp |

| C-O Stretch | Tertiary Alcohol | ~1150-1250 | Medium to Strong |

Note: The O-H and ≡C-H stretches may overlap, but the sharpness of the alkyne stretch is typically distinguishable from the broad alcohol signal.[3][4][5]

Protocol for Attenuated Total Reflectance (ATR) FTIR:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[6] Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.[7]

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

-

Processing: The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS): Elemental Formula Confirmation

HRMS provides the most trustworthy confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data:

-

Molecular Formula: C₆H₈O

-

Exact Mass [M+H]⁺: 97.0648 Da (Calculated for C₆H₉O⁺)

-

Exact Mass [M+Na]⁺: 119.0467 Da (Calculated for C₆H₈ONa⁺)

Protocol for HRMS Analysis (e.g., ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis to ensure mass accuracy.[8] This is a non-negotiable step for data trustworthiness.

-

Infusion: The sample is introduced into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The time-of-flight (TOF) analyzer provides the high resolution necessary for accurate mass measurement.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A full suite of 1D and 2D experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[10]

-

Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[11] The deuterium lock signal is essential for the spectrometer to maintain field stability. Chloroform-d is a good first choice for its ability to dissolve many organic compounds and its relatively simple residual solvent peak.

-

Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[11]

-

Labeling: Label the NMR tube clearly.

2.3.1. 1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum maps the carbon backbone. The chemical shifts are highly dependent on the local electronic environment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Atom(s) | Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|---|

| ≡C-H | Hₐ | ~2.5, s, 1H | ~70-75 | The acetylenic proton is deshielded by the π-system but less so than vinylic protons. The corresponding carbon is sp-hybridized.[12][13] |

| C≡C-H | - | - | ~85-90 | The quaternary alkyne carbon is further downfield due to its direct attachment to the electron-withdrawing cyclobutyl ring.[14] |

| C-OH | - | - | ~65-70 | The quaternary carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| -CH₂- | Hᵦ | ~2.2-2.4, m, 2H | ~30-35 | Protons on carbons adjacent (α) to the quaternary center are deshielded. Complex multiplicity is expected due to coupling with Hγ and geminal protons. |

| -CH₂- | Hᵧ | ~1.8-2.0, m, 2H | ~12-15 | Protons on the carbon beta to the quaternary center are in a more alkane-like environment. |

| -CH₂- | Hᵦ' | ~2.2-2.4, m, 2H | ~30-35 | Equivalent to the other α-CH₂ group. |

| -OH | Hₛ | Variable, s (broad), 1H | - | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and it typically does not couple with other protons. |

2.3.2. 2D NMR: Establishing Connectivity

While 1D spectra provide the pieces, 2D NMR experiments show how they connect. A logical workflow using COSY, HSQC, and HMBC experiments will definitively assemble the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a correlation between the complex multiplets of the cyclobutane ring protons (Hᵦ and Hᵧ).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each carbon that bears protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds). This is the key experiment for connecting the fragments. We expect to see correlations from the acetylenic proton (Hₐ) to both alkyne carbons and the quaternary carbinol carbon. We also expect correlations from the cyclobutane protons (Hᵦ) to the quaternary carbinol carbon, confirming the attachment point.

NMR Analysis Workflow Diagram:

Caption: A logical workflow for structural elucidation using a suite of NMR experiments.

Computational Analysis: Bridging Theory and Experiment

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful method to predict the molecule's three-dimensional structure and spectroscopic properties.[15] This provides a theoretical benchmark against which experimental data can be validated.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. DFT calculations can predict the most stable puckered geometry and the energy barrier for ring inversion.[16] This analysis is more than academic; the specific conformation influences the magnetic environment of the ring protons, explaining the complex multiplets observed in the ¹H NMR spectrum.

Spectroscopic Prediction

DFT calculations can also predict NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical values to the experimental data provides an additional layer of confidence in the structural assignment. Discrepancies can sometimes point to subtle electronic effects not immediately obvious from simple inspection.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the electronic structure, such as hyperconjugative interactions that stabilize a particular conformation.[17][18] For instance, interactions between filled bonding orbitals (e.g., C-C bonds in the ring) and empty anti-bonding orbitals (e.g., the C-O σ* orbital) can be quantified to explain conformational preferences.[19]

Final Structural Confirmation: A Unified Conclusion

The definitive structure of 1-Ethynylcyclobutan-1-ol is confirmed by the convergence of all analytical data. The diagram below illustrates how each piece of information is essential and corroborative.

Caption: Logical framework demonstrating the convergence of multiple analytical techniques for structural confirmation.

By systematically applying this multi-faceted approach—grounded in validated protocols and interpreted through sound scientific reasoning—researchers can achieve complete confidence in the structure of 1-Ethynylcyclobutan-1-ol, enabling its effective use in the advancement of chemical science.

References

-

Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]

- JEOL USA, Inc. (n.d.). NMR Sample Preparation.

-

Waraksa, E., et al. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. International Journal of Molecular Sciences. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 17, 2026, from [Link]

-

Pharma Beginners. (2025). Analytical Method Development: Structural Elucidation by NMR – V 2.0. [Link]

-

Various Authors. (2016). How to prepare sample to submit NMR structure elucidation? ResearchGate. [Link]

-

Tabb, D. L., et al. (2007). An insight into high-resolution mass-spectrometry data. Briefings in Functional Genomics & Proteomics. [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Weinhold, F., & coworkers. (n.d.). Natural Bond Orbital (NBO) Analysis.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Spraggins Research Group. (2019). High Resolution Imaging Mass Spectrometry Analysis using Bruker Daltonics Platforms. protocols.io. [Link]

-

Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine.

-

PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1-Ethynylcyclopentanol. NIST Chemistry WebBook. [Link]

-

Kwiecien, R. (2010). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

ResearchGate. (2021). Natural Bond Order (NBO) analysis 2D contour plot. [Link]

-

ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. [Link]

-

NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Natural Bond Orbital (NBO) Population Analysis of 1-Azanapthalene-8-ol. [Link]

-

J. Org. Chem. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]

- Google Patents. (1961). Process for preparing 1-ethynylcyclohexanol and homologues.

-

Wikipedia. (n.d.). 1-Ethynylcyclohexanol. [Link]

- Royal Society of Chemistry. (2014).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Various Authors. (n.d.).

-

YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]

-

NIST. (n.d.). 1-Ethynyl-1-cycloheptanol. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

-

PubMed. (2005). Dynamics of Flexible Cycloalkanes. Ab Initio and DFT Study of the Conformational Energy Hypersurface of Cyclononane. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Search Results. [Link]

Sources

- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 1-Ethynylcyclopentanol [webbook.nist.gov]

- 4. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 5. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 11. sites.bu.edu [sites.bu.edu]

- 12. 1-ETHYNYLCYCLOPENTANOL(17356-19-3) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Ethynyl-1-cyclohexanol(78-27-3) 1H NMR [m.chemicalbook.com]

- 14. 1-Ethynyl-1-cyclohexanol(78-27-3) 13C NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NBO [cup.uni-muenchen.de]

- 18. q-chem.com [q-chem.com]

- 19. researchgate.net [researchgate.net]

theoretical studies of 1-Ethynylcyclobutan-1-ol

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-Ethynylcyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

1-Ethynylcyclobutan-1-ol is a fascinating, yet underexplored, molecule possessing a unique combination of structural motifs: a strained four-membered carbocycle, a reactive terminal alkyne, and a tertiary alcohol. This trifecta of functionality suggests significant potential as a versatile building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can introduce valuable three-dimensionality.[1] This guide outlines a comprehensive theoretical framework for the in-depth characterization of 1-Ethynylcyclobutan-1-ol using modern computational chemistry techniques. In the absence of extensive experimental data, this theoretical approach provides a powerful, predictive lens to elucidate its structural, spectroscopic, and electronic properties, thereby guiding future synthetic efforts and applications. We will detail the requisite computational protocols, from geometry optimization and conformational analysis to the prediction of reactivity and potential reaction mechanisms, establishing a blueprint for the virtual exploration of this and similar novel chemical entities.

Foundational Computational Methodologies: The Quantum Mechanical Toolkit

A robust theoretical study begins with the selection of appropriate computational methods that balance accuracy with computational feasibility.[2] For a molecule of this size, Density Functional Theory (DFT) stands out as the workhorse method, offering excellent accuracy for a wide range of chemical properties.[3]

Core Theoretical Approach: Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the full many-electron wavefunction.[2][4]

-

Functionals: The choice of the exchange-correlation functional is critical. A hybrid functional like B3LYP is a reliable starting point for geometries and frequencies. For more accurate energy calculations and investigation of reaction barriers, functionals from the Minnesota family, such as M06-2X , are often superior.[5][6]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. The Pople-style 6-311+G(d,p) basis set offers a good compromise between accuracy and cost, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond shapes accurately. For higher accuracy, correlation-consistent basis sets like cc-pVTZ are recommended.[7]

Accounting for the Chemical Environment: Solvation Models

Reactions are typically run in solution. The influence of a solvent can be modeled computationally using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).[8] This model treats the solvent as a continuous dielectric medium, providing a more realistic energetic landscape.

Protocol 1: General Computational Workflow

-

Structure Building: Construct the initial 3D structure of 1-Ethynylcyclobutan-1-ol using a molecular editor.

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method).

-

DFT Geometry Optimization: Optimize the geometry to a stationary point on the potential energy surface using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.[6]

-

Single-Point Energy Refinement: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust functional and larger basis set (e.g., M06-2X/def2-TZVPP).[5]

Caption: A generalized workflow for the computational analysis of a molecule.

Molecular Geometry and Conformational Landscape

The strained cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain.[9] This puckering, combined with the rotation of the hydroxyl and ethynyl substituents, creates a complex conformational landscape that must be explored to identify the global minimum energy structure.

Conformational Analysis Protocol

-

Initial Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the key dihedral angles: the C-O bond of the alcohol and the C-C bond of the ethynyl group.

-

Identify Minima: Locate the energy minima from the PES scan.

-

Full Optimization: Fully optimize the geometry of each identified conformer using DFT.

-

Energy Ranking: Rank the conformers based on their relative Gibbs free energies to determine their Boltzmann populations at a given temperature.

The two primary conformers will likely be distinguished by the orientation of the hydroxyl group relative to the ethynyl group. The puckering of the cyclobutane ring will also influence the relative positions of the substituents, which can be described as axial or equatorial-like.[10]

Caption: Interconversion between possible low-energy conformers of 1-Ethynylcyclobutan-1-ol.

Table 1: Predicted Geometric Parameters for the Global Minimum Conformer

(Note: These are illustrative values based on typical DFT calculations for similar structures. Actual calculated values would populate this table.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C | C-ethynyl - C-ethynyl | 1.21 Å |

| C-O | C-cyclobutane - O | 1.43 Å |

| C-C (ring avg.) | C-cyclobutane | 1.55 Å |

| Bond Angles (°) | ||

| C-C-O | C-ring - C-ring - O | 112.5° |

| C-C≡C | C-ring - C-ethynyl - C | 178.9° |

| Dihedral Angle (°) | ||

| Ring Puckering | C1-C2-C3-C4 | 25.0° |

In Silico Spectroscopy: Bridging Theory and Experiment

Computational chemistry can predict various spectra, providing invaluable data for identifying and characterizing the molecule in a laboratory setting.[8]

-

Vibrational (IR) Spectroscopy: Frequency calculations yield vibrational modes. The most intense and characteristic peaks can be predicted.

-

O-H Stretch: A strong, broad band expected around 3400-3600 cm⁻¹.

-

C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C Stretch: A weaker but sharp absorption near 2100-2200 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is highly effective for predicting ¹H and ¹³C chemical shifts.[11] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can help assign experimental spectra.

Table 2: Predicted Spectroscopic Data

(Note: Illustrative values to demonstrate typical output.)

| Spectroscopy Type | Group/Atom | Predicted Value (Scaled) |

| IR Frequency | O-H Stretch | ~3550 cm⁻¹ |

| ≡C-H Stretch | ~3310 cm⁻¹ | |

| C≡C Stretch | ~2150 cm⁻¹ | |

| ¹³C NMR Shift | C-OH (quaternary) | ~70 ppm |

| C≡C (quaternary) | ~85 ppm | |

| ≡C-H | ~75 ppm | |

| ¹H NMR Shift | ≡C-H | ~2.5 ppm |

| O-H | ~2.0-3.0 ppm (variable) |

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Computational analysis provides quantitative measures to predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.[12]

-

HOMO: Represents the ability to donate electrons (nucleophilicity). For 1-Ethynylcyclobutan-1-ol, the HOMO is expected to be localized on the electron-rich ethynyl (π-system) and oxygen (lone pair) moieties.

-

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is likely to be an antibonding orbital (π*) associated with the ethynyl group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.[4]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution.[8]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These will be centered on the oxygen atom and the π-cloud of the alkyne.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These will be found around the acidic hydrogen of the hydroxyl group and the terminal alkyne hydrogen.

Caption: Frontier Molecular Orbital energy diagram illustrating the HOMO-LUMO gap.

Probing Reactivity: A Mechanistic Outlook

The true power of computational chemistry lies in its ability to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting reaction outcomes and mechanisms.[13][14]

Potential Reaction Pathways

-

[3+2] Cycloaddition (Click Reaction): The terminal alkyne is a prime candidate for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). A theoretical study would involve modeling the catalytic cycle, locating the transition state for the key C-N bond-forming step, and confirming the regioselectivity.

-

Sonogashira Coupling: This cross-coupling reaction is fundamental for C-C bond formation.[15] Computational modeling can elucidate the roles of the palladium and copper catalysts and predict the feasibility of coupling with various aryl halides.

-

Strain-Release Ring Opening: The high ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions (e.g., acid catalysis or transition metal insertion).[1][16] DFT can be used to calculate the activation barriers for different potential ring-opening pathways, predicting whether such reactions are viable.

Protocol 2: Transition State Searching and Reaction Path Following

-

Reactant & Product Optimization: Obtain the optimized geometries of the reactants and products.

-

Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state (TS) structure.

-

TS Optimization: Optimize the TS structure. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it connects the intended reactants and products.

-

Energy Profile: Calculate the relative energies of reactants, TS, and products to construct a reaction energy profile and determine the activation energy (ΔG‡).[17]

Caption: A representative reaction energy profile diagram.

Conclusion

This guide has outlined a multi-faceted theoretical approach to comprehensively characterize 1-Ethynylcyclobutan-1-ol. By leveraging DFT and associated computational methods, it is possible to predict its stable conformations, spectroscopic signatures, electronic properties, and reactivity. These in silico studies provide a foundational dataset that can accelerate experimental discovery, enabling researchers to make informed decisions about synthetic routes, reaction conditions, and potential applications. The methodologies described herein are not only applicable to the target molecule but also serve as a robust template for the theoretical investigation of other novel, functionally complex organic compounds in the field of drug development and chemical synthesis.

References

- Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025).

- de Souza, M. A., & de Oliveira, H. C. (2022). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Revista Virtual de Química, 14(3), 184-204.

- Fengze, L. (n.d.). The Application of 1-Ethynylcyclohexan-1-ol in Fine Chemical Synthesis. Xingrui Chemical.

- Smolecule. (n.d.). Buy 1-Ethynyl-1-cyclohexanol | 78-27-3.

- Maji, M., et al. (2020). Experimental and computational mechanistic investigations. (a) DFT...

- García-García, P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4948–4955.

- Chin, Y. P., See, N. W., Jenkins, I. D., & Krenske, E. H. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(8), 1657-1673.

- Bachrach, S. M. (2019).

- Raza, M. K., et al. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.

- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14.

- BLD Pharm. (n.d.). 78-27-3|1-Ethynyl-1-cyclohexanol.

- Unknown. (n.d.). Conformational Analysis.